4-(6-{4-[(4-Fluorobenzoyl)oxy]phenyl}-2-pyridyl)phenyl 4-fluorobenzoate
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Overview
Description
4-(6-{4-[(4-Fluorobenzoyl)oxy]phenyl}-2-pyridyl)phenyl 4-fluorobenzoate is a complex organic compound with the molecular formula C31H19F2NO4 and a molecular weight of 507.498 g/mol . This compound is notable for its unique structure, which includes both pyridyl and fluorobenzoyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-(6-{4-[(4-Fluorobenzoyl)oxy]phenyl}-2-pyridyl)phenyl 4-fluorobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
4-(6-{4-[(4-Fluorobenzoyl)oxy]phenyl}-2-pyridyl)phenyl 4-fluorobenzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(6-{4-[(4-Fluorobenzoyl)oxy]phenyl}-2-pyridyl)phenyl 4-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-{4-[(4-Fluorobenzoyl)oxy]phenyl}-2-pyridyl)phenyl 4-fluorobenzoate involves its interaction with specific molecular targets. The fluorobenzoyl groups can participate in hydrogen bonding and hydrophobic interactions, while the pyridyl group can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, thereby modulating various biological pathways.
Comparison with Similar Compounds
Similar compounds to 4-(6-{4-[(4-Fluorobenzoyl)oxy]phenyl}-2-pyridyl)phenyl 4-fluorobenzoate include:
4-Fluorobenzoic acid: Used as an intermediate in organic synthesis.
Methyl 4-fluorobenzoate: Utilized in the synthesis of trisubstituted imidazole derivatives.
4-Fluorobenzoyl chloride: Employed in Friedel-Crafts acylation reactions.
The uniqueness of this compound lies in its combination of pyridyl and fluorobenzoyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C31H19F2NO4 |
---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
[4-[6-[4-(4-fluorobenzoyl)oxyphenyl]pyridin-2-yl]phenyl] 4-fluorobenzoate |
InChI |
InChI=1S/C31H19F2NO4/c32-24-12-4-22(5-13-24)30(35)37-26-16-8-20(9-17-26)28-2-1-3-29(34-28)21-10-18-27(19-11-21)38-31(36)23-6-14-25(33)15-7-23/h1-19H |
InChI Key |
WSKWTDPQFQLPAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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